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Cat. No.: B112628

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-thiopheneboronic acid (CAS No. 4347-32-4) is a heterocyclic organic compound
that incorporates a thiophene ring functionalized with both a formyl and a boronic acid group.[1]
This unique combination of functionalities makes it a valuable building block in medicinal
chemistry and materials science. The thiophene moiety is a well-recognized pharmacophore
present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical
properties and enhance biological activity.[2] Concurrently, the boronic acid group serves as a
versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-
coupling reaction, and can also act as a key interacting group in enzyme inhibition.[3][4] This
technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and potential applications of 3-Formyl-4-thiopheneboronic acid.

Physicochemical Properties

The structural and chemical properties of 3-Formyl-4-thiopheneboronic acid are summarized
in the table below. These properties are crucial for its application in chemical synthesis and for
understanding its behavior in biological systems.
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Property Value Reference
Molecular Formula CsHsBOsS [1]
Molecular Weight 155.97 g/mol [1]
CAS Number 4347-32-4 [1]
Melting Point 178-180 °C
. i 247.7 °C at 760 mmHg
Boiling Point )
(Predicted)
pKa 7.91 (Predicted)
N Soluble in polar organic
Solubility

solvents.

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of 3-Formyl-4-thiopheneboronic acid is

not readily available in the searched literature, a general synthetic strategy can be proposed

based on established organometallic methodologies. A plausible route involves a two-step

process starting from 3,4-dibromothiophene.

Proposed Synthetic Pathway

A potential synthesis route is outlined below. This pathway involves a regioselective lithiation

followed by formylation, and a subsequent lithium-halogen exchange followed by borylation.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.scbt.com/p/3-formylthiophene-4-boronic-acid-4347-32-4
https://www.scbt.com/p/3-formylthiophene-4-boronic-acid-4347-32-4
https://www.scbt.com/p/3-formylthiophene-4-boronic-acid-4347-32-4
https://www.benchchem.com/product/b112628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed Synthetic Pathway for 3-Formyl-4-thiopheneboronic Acid

3,4-Dibromothiophene

. n-BuLi, -78 °C
2. DMF

3-Bromo-4-formylthiophene

. h-BulLli, -78 °C
2. B(OiPr)s
3. H3O*

3-Formyl-4-thiopheneboronic acid

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Formyl-4-thiopheneboronic acid.

General Experimental Protocol: Lithiation and
Borylation

The following is a general procedure for the lithiation and borylation of aryl halides, which can
be adapted for the synthesis of 3-Formyl-4-thiopheneboronic acid from a suitable precursor
like 3-bromo-4-formylthiophene.[5][6]

Materials:

3-Bromo-4-formylthiophene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BulLi) in hexanes

Triisopropyl borate
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 Hydrochloric acid (1 M)

e Anhydrous magnesium sulfate

» Organic solvents for extraction (e.g., diethyl ether)

Procedure:

e A solution of 3-bromo-4-formylthiophene in anhydrous THF is cooled to -78 °C under an inert
atmosphere (e.g., argon or nitrogen).

e n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78
°C to facilitate lithium-halogen exchange.

 Triisopropyl borate (1.2 equivalents) is then added dropwise at -78 °C, and the reaction is
allowed to warm to room temperature and stirred overnight.

e The reaction is quenched by the addition of 1 M HCI, and the mixture is stirred for 1 hour.

e The aqueous layer is extracted with an organic solvent such as diethyl ether.

e The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, and the solvent is removed under reduced pressure.

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed experimental spectra for 3-Formyl-4-thiopheneboronic acid are not widely
published. However, based on the functional groups present, the following characteristic
spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show signals for the two protons on the thiophene
ring, the aldehyde proton, and the hydroxyl protons of the boronic acid. The aldehyde proton
will appear as a singlet in the downfield region (around 10 ppm). The thiophene protons will
likely appear as doublets, with their chemical shifts and coupling constants being
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characteristic of the 3,4-disubstituted thiophene ring system. The boronic acid protons will
appear as a broad singlet, and its chemical shift will be dependent on the solvent and
concentration.

e 13C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the
formyl group will be the most downfield signal (typically >180 ppm). The carbon atom
attached to the boron atom will also be significantly deshielded. The remaining three carbons
of the thiophene ring will have chemical shifts characteristic of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

A strong, broad O-H stretching vibration for the boronic acid hydroxyl groups, typically in the
range of 3200-3600 cm~1.

e Asharp, strong C=0 stretching vibration for the aldehyde group, expected around 1680-1700

cm™i,

e C-H stretching vibrations for the thiophene ring protons, typically appearing just above 3000

cm™i,

B-O stretching vibrations in the region of 1300-1400 cm~1.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of
the compound (155.97 g/mol ). Fragmentation patterns would likely involve the loss of water
from the boronic acid moiety and cleavage of the formyl group.

Applications in Drug Discovery and Development

While specific biological activities for 3-Formyl-4-thiopheneboronic acid have not been
detailed in the available literature, its structural motifs are of significant interest in medicinal
chemistry.

Role as a Building Block in Suzuki-Miyaura Coupling
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The boronic acid functionality makes this compound an excellent substrate for Suzuki-Miyaura
cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming
carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures
that are common in pharmacologically active molecules.[1][7]

Suzuki-Miyaura Coupling Application
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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential as an Enzyme Inhibitor

Boronic acids are known to be reversible inhibitors of serine proteases and other enzymes.[8]
[9][10] The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a
catalytic serine residue in the enzyme's active site, effectively blocking its activity. The formyl
group on the thiophene ring can also participate in hydrogen bonding or other interactions
within the active site, potentially enhancing binding affinity and selectivity.
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Mechanism of Serine Protease Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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